molecular formula C6H7N3O B13858085 N-(5-Aminopyridin-2-yl)formamide CAS No. 827586-03-8

N-(5-Aminopyridin-2-yl)formamide

Cat. No.: B13858085
CAS No.: 827586-03-8
M. Wt: 137.14 g/mol
InChI Key: IIVURCLDNOVARV-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)formamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Aminopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formic acid or formic anhydride under controlled conditions. The reaction typically proceeds via the formation of an intermediate formamide, which is then converted to the desired product.

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Aminopyridin-2-yl)formamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with G-protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)formamide: Similar structure but lacks the amino group at the 5-position.

    2-Aminopyridine: Lacks the formamide group.

    N-(Pyridin-2-yl)amides: A broader class of compounds with varied substituents on the amide group.

Uniqueness

N-(5-Aminopyridin-2-yl)formamide is unique due to the presence of both the amino group and the formamide group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

N-(5-Aminopyridin-2-yl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

This compound features both an amino group and a formamide group attached to a pyridine ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This dual functionality allows for diverse interactions with biological targets, making it a valuable compound in various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in treating various diseases.
  • Receptor Modulation : this compound may also interact with G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented, showcasing its ability to inhibit growth and viability. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved:

  • Cell Line : Human breast cancer MCF-7 cells
  • Effect : Induction of apoptosis at concentrations of 10–50 µM after 24 hours of treatment, with significant increases in caspase-3 activity observed.

This suggests potential for further development as an anticancer therapeutic agent .

Case Studies

  • Study on Enzyme Inhibition : A study conducted by researchers evaluated the inhibitory effects of this compound on phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective modulation at nanomolar concentrations .
  • Antifibrotic Activity : Another research project assessed the antifibrotic properties of derivatives related to this compound. The study found that these compounds significantly reduced collagen deposition in vitro, indicating their potential use in treating fibrotic diseases .

Properties

CAS No.

827586-03-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)formamide

InChI

InChI=1S/C6H7N3O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,7H2,(H,8,9,10)

InChI Key

IIVURCLDNOVARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)NC=O

Origin of Product

United States

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